1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene

Description

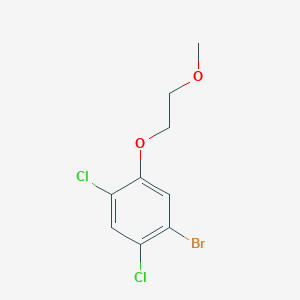

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2O2/c1-13-2-3-14-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTRBHKDBMZYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 2,4-dichloro-5-(2-methoxyethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure the selective addition of the bromo group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the bromo or chloro positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Reduced derivatives of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and pathways.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Substituent Effects and Reactivity

1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene

- Key Difference : Replacement of 2-methoxyethoxy with trifluoromethoxy (-OCF₃).

- Impact : The trifluoromethoxy group is strongly electron-withdrawing, reducing the aromatic ring's electron density compared to the target compound. This enhances electrophilic substitution resistance but increases reactivity in nucleophilic aromatic substitution.

- Availability : Discontinued due to stability or synthesis challenges .

1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene (CAS 1345471-20-6)

- Key Difference : Chlorine at position 3 instead of 2 and 3.

- The electronic effects remain similar, but the substitution pattern may influence binding in coordination complexes .

1-(Bromomethyl)-4-(2-methoxyethoxy)benzene

- Key Difference : Bromo substituent replaced with bromomethyl (-CH₂Br).

- Impact : The bromomethyl group enables alkylation reactions, diverging from the target compound's aryl halide reactivity. This derivative is more prone to nucleophilic substitution (e.g., SN2) rather than cross-coupling .

1-Bromo-5-(1-bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene (C121)

- Key Difference : Addition of a bromo-trifluoroethyl (-CH₂CBrF₃) group.

- The dual bromine sites (aryl and alkyl) allow for sequential functionalization .

Electronic and Steric Profiles

| Compound Name | Substituents | Electronic Effects | Steric Hindrance |

|---|---|---|---|

| Target Compound | Br, 2,4-Cl, 5-(2-methoxyethoxy) | Moderate electron withdrawal (Br, Cl) + donation (OCH₂CH₂OCH₃) | High (due to OCH₂CH₂OCH₃) |

| 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | Br, 4-OCF₃ | Strong electron withdrawal (OCF₃) | Moderate |

| 1-Bromo-2-(bromomethyl)-4-methoxybenzene | Br, 2-CH₂Br, 4-OCH₃ | Electron donation (OCH₃) | High (CH₂Br) |

| 1-Bromo-2,4-difluorobenzene | Br, 2,4-F | Strong electron withdrawal (F) | Low |

Table 1 : Substituent effects on electronic and steric properties. Halogens (Br, Cl, F) withdraw electrons, while alkoxy groups (OCH₃, OCH₂CH₂OCH₃) donate electrons .

Physical Properties and Solubility

- Polarity: The 2-methoxyethoxy group enhances water solubility compared to non-polar analogs like 1-bromo-4-methoxy-2-methylbenzene.

- Melting Points : Halogen-rich derivatives (e.g., 1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene) exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene is a compound of significant interest in biological research due to its diverse potential applications in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

- Molecular Formula : C₉H₁₁BrCl₂O₂

- SMILES Notation : COCCOC1=CC=CC=C1Br

- InChI : InChI=1S/C9H11BrCl2O2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The presence of chlorine atoms and the methoxyethoxy group enhances its binding affinity, potentially leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can impact cellular functions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.

Biological Activity Overview

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anti-inflammatory | Potential reduction in inflammatory markers | |

| Anticancer | Limited studies indicating cytotoxic effects | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Research exploring the anti-inflammatory properties of this compound revealed that it could reduce levels of pro-inflammatory cytokines in vitro. This suggests that it may have therapeutic potential for conditions characterized by inflammation.

Case Study 3: Cytotoxicity in Cancer Cells

A preliminary study assessed the cytotoxic effects of this compound on cancer cell lines. The findings indicated that the compound caused apoptosis in a dose-dependent manner, warranting further investigation into its mechanisms and potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene, and what factors influence the choice of methodology?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of a benzene derivative. Key steps include:

Electrophilic halogenation : Bromine and chlorine are introduced via electrophilic substitution, often using catalysts like FeCl₃ or AlCl₃. The order of halogenation (Br vs. Cl) impacts regioselectivity due to directing effects of substituents .

Etherification : The 2-methoxyethoxy group is introduced via nucleophilic substitution (e.g., Williamson ether synthesis) or coupling reactions. Protecting groups may be required to prevent side reactions during halogenation .

Factors influencing methodology:

- Reactivity of halogenating agents (e.g., N-bromosuccinimide vs. Br₂).

- Solvent polarity and temperature to control reaction kinetics .

Q. How can researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (solvents like cyclohexane or butyl chloride) are effective .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the methoxyethoxy group shows distinct δ 3.3–4.5 ppm signals .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving challenges like twinning or weak diffraction .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ expected for C₉H₈BrCl₂O₂) .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer : It serves as a precursor for bioactive molecules:

- Antifungal agents : The halogenated aromatic core enhances binding to fungal enzymes (e.g., CYP51 inhibition). Bioactivity assays (MIC against Candida albicans) require controlled solvent systems (DMSO) and standardized inoculum .

- Drug intermediates : The bromine atom enables Suzuki coupling for biaryl pharmacophores. Reaction optimization (Pd catalysts, base selection) is critical for yield .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Gaussian or ORCA software models transition states to predict regioselectivity (e.g., Br vs. Cl substitution). Solvent effects (PCM model) and substituent electronic effects (Hammett σ values) are analyzed .

- Machine learning : PubChem’s Pistachio database trains models to predict feasible reactions (e.g., SNAr vs. radical pathways) .

Q. What mechanistic insights explain contradictory data in halogen displacement reactions?

- Methodological Answer : Contradictions arise from competing mechanisms:

- SN2 vs. radical pathways : Use radical traps (TEMPO) or isotopic labeling (¹⁸O) to distinguish pathways. EPR spectroscopy detects radical intermediates .

- Solvent effects : Polar aprotic solvents (DMF) favor SNAr, while nonpolar solvents (CCl₄) promote radical chain reactions. Kinetic studies (variable temperature NMR) validate rate laws .

Q. How should researchers design experiments to resolve ambiguities in spectroscopic data?

- Methodological Answer :

- 2D NMR : HSQC and HMBC correlations resolve overlapping signals (e.g., distinguishing methoxyethoxy protons from aromatic Cl/Br environments) .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbon connectivity in complex splitting patterns .

Q. What challenges arise in crystallizing this compound, and how can SHELX address them?

- Methodological Answer :

- Challenges : Poor crystal growth due to flexible methoxyethoxy chains. Techniques: Slow evaporation with mixed solvents (CHCl₃:EtOH) or seeding .

- SHELX refinement : Use TWINABS for twinned data and SHELXL’s restraints (DFIX) for disordered ether groups. R-factor convergence below 5% ensures reliability .

Q. How to design biological interaction studies for this compound?

- Methodological Answer :

- Binding assays : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify interactions with proteins (e.g., serum albumin for pharmacokinetic profiling) .

- Metabolic studies : LC-MS/MS tracks metabolites in liver microsomes, identifying oxidation sites (methoxyethoxy → carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.